Iso-Mogrosid V

Übersicht

Beschreibung

Protective Effects and Mechanisms of Iso-mogroside V

Description and Study Details Iso-mogroside V, a compound isolated from Momordica grosvenori Swingle, has been reported to have anti-inflammatory potential. A study investigated its effects on acute lung injury (ALI) induced by lipopolysaccharides (LPS) in mice. The study found that Iso-mogroside V at certain dosages inhibited airway inflammation, reduced histological changes in lung tissue, and decreased levels of inflammatory cytokines .

Synthesis Analysis The biosynthetic pathway of mogroside V, which includes iso-mogroside V, was identified using genomic and transcriptomic databases. The pathway involves a series of enzymatic reactions including epoxidations, hydroxylations, and glucosylations, leading to the sweet mogrosides .

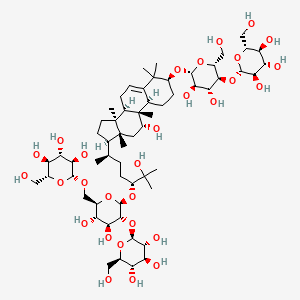

Molecular Structure Analysis Iso-mogroside V is a cucurbitane-type saponin with a complex structure involving multiple glucose residues attached to a mogrol core. Its structure was established through extensive 2D-NMR and LC-MS analyses .

Chemical Reactions Analysis Iso-mogroside V can undergo transglycosylation reactions when treated with cyclodextrin glucanotransferases (CGTases), resulting in the addition of glucose residues. This modification can alter the sweetness intensity and improve the quality of sweetness .

Physical and Chemical Properties Analysis The physical and chemical properties of Iso-mogroside V were explored in the context of drug delivery. It was found that solid dispersion particles (SDPs) of Iso-mogroside V could form nanoparticles in water, and the compound was able to improve the bioavailability and liver distribution of another compound, silybin .

Metabolism and Distribution in Organisms

Metabolism in Rats The metabolism of Iso-mogroside V was studied in both healthy and type 2 diabetic rats. The compound was found to undergo various metabolic transformations such as dehydrogenation, deoxidation, oxidation, and isomerization. The distribution of metabolites in plasma, bile, urine, and feces showed significant differences between healthy and diabetic rats .

Distribution of Metabolites Iso-mogroside V and its metabolites were distributed unevenly across different organs in rats. The study identified several bioactive metabolites, suggesting that these may contribute to the bioactivities of Iso-mogroside V. The compound and its metabolites were mainly excreted in urine and feces .

Interaction with Microbiota and Potential Health Benefits

Gut Microbiota Modulation Iso-mogroside V was shown to modulate the composition of human gut microbiota, enriching certain beneficial genera and inhibiting others. It also increased the synthesis of short-chain fatty acids, which are important for gut health. The compound was decomposed into secondary mogrosides by gut microbiota, enhancing the antioxidant abilities of the metabolites .

Analytical Methods for Quality Control

Quantitative Determination For quality control purposes, a method was developed to determine the content of Iso-mogroside V in luohanguo extract using relative molar sensitivity to caffeine. This method was found to be suitable for daily quality control operations .

Pharmacokinetic Study A pharmacokinetic study of Iso-mogroside V was conducted using LC-MS/MS. The method was sensitive, robust, and selective, allowing for the determination of the compound in rat plasma and its application in pharmacokinetic studies .

Wissenschaftliche Forschungsanwendungen

Neuroprotektion bei Morbus Parkinson

Iso-Mogrosid V hat sich als schützend gegen neuronale Schäden erwiesen, insbesondere im Zusammenhang mit Morbus Parkinson (PD) . Es mildert mitochondriale Dysfunktion und oxidativen Stress, die als dominierende Rolle in der Pathogenese von PD angesehen werden . Die Verbindung weist antioxidative Aktivitäten auf und hat gezeigt, dass sie die Überproduktion von reaktiven Sauerstoffspezies (ROS) reduziert, das mitochondriale Membranpotential (MMP) wiederherstellt und die Sauerstoffaufnahme und die Adenosintriphosphat (ATP)-Produktion erhöht .

Behandlung von Colitis ulcerosa

This compound hat therapeutische Wirkungen auf Colitis ulcerosa (CU) gezeigt, eine chronisch-entzündliche Erkrankung des Dickdarms . Die Verbindung reduzierte den exzessiven Stress des endoplasmatischen Retikulums und milderte die durch Dextransulfat-Natrium bei Mäusen induzierte CU . Es verringerte auch die Darmpermeabilität und reduzierte die Spiegel pro-inflammatorischer Zytokine .

Antioxidative Eigenschaften

Die Verbindung, die aus Siraitia grosvenorii gewonnen wird, weist antioxidative Aktivitäten auf . Diese antioxidativen Eigenschaften tragen zu ihren neuroprotektiven Wirkungen bei PD und ihren therapeutischen Wirkungen bei CU bei .

Geschmackseigenschaften

This compound ist bekannt für seine überlegene Geschmacksqualität. Die Geschmacksqualität dieser Mogroside erwies sich als überlegen gegenüber der von Rebaudiosid A aus Stevia, Dipotassiumglycyrrhizinat aus Süßholz und dem synthetischen Süßstoff Saccharin-Natrium .

Arzneimittelverabreichung

This compound wurde als vielversprechender Träger in Arzneimittelabgabesystemen bewertet . Der Auflösungstest wurde für alle Proben durchgeführt, und die Ergebnisse wurden als die kumulierte Menge an freigesetztem SLY zu jedem Überwachungszeitpunkt dargestellt .

Entzündungshemmende Wirkungen

This compound hat ausgezeichnete entzündungshemmende Wirkungen gezeigt . Diese Wirkungen zeigen sich besonders in seiner Behandlung von CU, wo es die Spiegel pro-inflammatorischer Zytokine reduzierte .

Wirkmechanismus

Target of Action

Iso-mogroside V, also known as Isomogroside V, is a bioactive compound extracted from the plant Siraitia grosvenorii . It has been identified to interact with several targets, including Sirtuin3 (SIRT3), a protein that plays a crucial role in mitochondrial function . Other core targets of Iso-mogroside V include Jun, IL2, HSP90AA1, AR, PRKCB, VEGFA, TLR9, TLR7, STAT3, and PRKCA .

Mode of Action

Iso-mogroside V interacts with its targets to exert its effects. For instance, it has been shown to upregulate Sirtuin3 (SIRT3), thereby attenuating mitochondrial dysfunction . This interaction leads to a reduction in the overproduction of reactive oxygen species (ROS), recovery of the mitochondrial membrane potential (MMP), and an increase in the oxygen consumption rate and adenosine triphosphate (ATP) production .

Biochemical Pathways

Iso-mogroside V affects several biochemical pathways. It is involved in the ROS-related intrinsic mitochondrial pathway . By upregulating Sirtuin3 (SIRT3), Iso-mogroside V can alleviate hyperacetylation of a key mitochondrial antioxidant enzyme, superoxide dismutase 2 (SOD2) . This modulation of the mitochondrial pathway plays a significant role in the neuroprotective effects of Iso-mogroside V .

Result of Action

The molecular and cellular effects of Iso-mogroside V’s action are significant. It has been shown to effectively attenuate neurotoxicity in models of Parkinson’s disease . This is achieved through a reduction in the number of apoptotic cells, as reflected by Annexin-V/propidium iodide co-staining using flow cytometry and TdT-mediated dUTP Nick-End Labeling (TUNEL) assay . Moreover, Iso-mogroside V treatment leads to the reversal of motor impairments and dopaminergic neuronal damage .

Zukünftige Richtungen

The biosynthetic pathway of mogroside V has been identified . These discoveries will facilitate the development of alternative natural sweeteners . More recently, the distribution of mogroside V metabolites was explored in rats . Seven bioactive metabolites of mogroside V were identified, among which mogroside II E was abundant in the heart, liver, spleen, and lung .

Biochemische Analyse

Biochemical Properties

Iso-mogroside V interacts with various enzymes, proteins, and other biomolecules. The chemical structure of Iso-mogroside V consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . This complex structure plays a key role in its biochemical properties .

Cellular Effects

Iso-mogroside V has been shown to have significant effects on various types of cells and cellular processes. For instance, it has demonstrated excellent anti-inflammatory and antioxidant effects . In a study on Parkinson’s disease, Iso-mogroside V was found to reduce overproduction of reactive oxygen species (ROS), recover the mitochondrial membrane potential (MMP), and increase the oxygen consumption rate and adenosine triphosphate (ATP) production in a dose-dependent manner .

Molecular Mechanism

Iso-mogroside V exerts its effects at the molecular level through various mechanisms. It has been found to attenuate neurotoxicity through a ROS-related intrinsic mitochondrial pathway . Additionally, it has been shown to inhibit the activation of the endoplasmic reticulum stress (ERS)-apoptosis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iso-mogroside V have been observed to change over time. For instance, it has been shown to effectively attenuate neurotoxicity induced by MK-801 treatment .

Dosage Effects in Animal Models

The effects of Iso-mogroside V vary with different dosages in animal models. For example, in a study on Parkinson’s disease, motor impairments and dopaminergic neuronal damage induced by rotenone were reversed by treatment of 10 mg/kg Iso-mogroside V .

Metabolic Pathways

Iso-mogroside V is involved in various metabolic pathways. It has been found to interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Iso-mogroside V is transported and distributed within cells and tissues in a specific manner. For instance, it has been found to improve the bioavailability and liver distribution of silybin .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKPHECGTGXVQW-SYUMKSFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Iso-mogroside V and where is it found?

A1: Iso-mogroside V is a cucurbitane-glycoside found in the fruit of the Luo Han Guo plant (Siraitia grosvenorii). [, ] This plant, also known as Monk fruit, is utilized as both a food and in traditional Chinese medicine. []

Q2: How sweet is Iso-mogroside V compared to sugar?

A2: Iso-mogroside V is approximately 500 times sweeter than a 0.5% (w/v) sucrose solution. []

Q3: How does the amount of Iso-mogroside V change as the Monk fruit matures?

A3: Research indicates that highly glycosylated mogrosides, including Iso-mogroside V and Siamenoside I, accumulate in the Monk fruit later in the maturation process, stabilizing from 75 to 90 days after pollination. [] This suggests harvesting the fruit after this period may yield higher amounts of these compounds.

Q4: Are there different methods for drying Monk fruit, and do they affect Iso-mogroside V content?

A4: Yes, Monk fruit can be dried using traditional hot-air drying or low-temperature techniques. [] Studies employing High-Performance Thin-Layer Chromatography (HPTLC) have shown that low-temperature drying results in significantly higher levels of Iso-mogroside V compared to hot-air drying. []

Q5: Can you provide the molecular formula and details about the chemical structure of Iso-mogroside V?

A5: The structure of Iso-mogroside V has been determined using various spectroscopic techniques, including 2D-NMR (COSY, TOCSY, NOESY, HSQC, and HMBC) and LC-MS. [, ] While a molecular formula wasn't explicitly provided in the provided abstracts, its complete chemical structure is elucidated as 3-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-mogrol-24-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]β-D-glucopyranoside. []

Q6: What analytical methods are used to quantify Iso-mogroside V in Monk fruit?

A6: Several analytical techniques have been employed to quantify Iso-mogroside V and other mogrosides in Monk fruit. These include High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS-MS) [] and High-Performance Thin-Layer Chromatography (HPTLC). [] Researchers have also utilized vacuum drying methods in conjunction with HPLC-MS for analyzing ten different mogrol glycosides, including Iso-mogroside V. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2548642.png)

![N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide](/img/structure/B2548645.png)

![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)

![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide](/img/structure/B2548659.png)

![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)

![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)

![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)

![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)